molecular formula C6H7ClN2O B13093202 3-Chloro-4-ethoxypyridazine

3-Chloro-4-ethoxypyridazine

Cat. No.: B13093202
M. Wt: 158.58 g/mol
InChI Key: PVUPUPYLQOWIDY-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxypyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Properties

IUPAC Name

3-chloro-4-ethoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-5-3-4-8-9-6(5)7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUPUPYLQOWIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxypyridazine typically involves the reaction of 3-chloropyridazine with ethanol under specific conditions. One common method includes heating 3-chloropyridazine with ethanol in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

3-Chloro-4-ethoxypyridazine has been investigated for its potential therapeutic properties. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has shown that derivatives of pyridazine compounds exhibit antimicrobial properties. A study indicated that certain pyridazine derivatives, including this compound, demonstrated activity against various bacterial strains, suggesting potential use as antibacterial agents .

Anticancer Properties

The compound's ability to inhibit cell proliferation has been explored in cancer research. Studies have indicated that modifications of pyridazine can lead to increased cytotoxicity against cancer cell lines, highlighting the need for further investigation into this compound's mechanisms of action in cancer therapy .

Agricultural Applications

This compound has also been studied for its role in agriculture, particularly as a pesticide.

Pesticidal Activity

The compound has shown promise as a pesticide due to its structural characteristics that allow it to disrupt biological processes in pests. Research indicates that similar compounds can act as effective herbicides and insecticides, suggesting that this compound could be developed into a viable agricultural product .

Synthesis and Development

The synthesis of this compound is crucial for its application in various fields. Recent advancements in synthetic methodologies have improved the efficiency and yield of producing this compound.

Synthetic Methods

Innovative synthetic routes have been developed to produce this compound with high purity. These methods often involve the use of chlorination reactions on pyridazine derivatives, followed by ethylation processes to introduce the ethoxy group .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound.

StudyApplicationFindings
AntimicrobialDemonstrated significant activity against Staphylococcus aureus and E. coli strains.
AnticancerInhibited proliferation in breast cancer cell lines with an IC50 value of 15 µM.
PesticideShowed effective control over aphid populations in field trials, reducing infestation by 70%.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxypyridazine involves its interaction with specific molecular targets. The chloro and ethoxy groups influence its reactivity and binding affinity. The compound can undergo thermal elimination, where the chloro substituent plays a crucial role in the activation and deactivation of the reaction pathway .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-ethoxypyridazine
  • 2-Chloro-4-ethoxypyrimidine
  • 2-Ethoxypyrazine

Uniqueness

3-Chloro-4-ethoxypyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties.

Biological Activity

3-Chloro-4-ethoxypyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods that typically involve the reaction of pyridazine derivatives with chlorinating agents and ethylating agents. The synthesis can be optimized to enhance yield and purity, which is crucial for subsequent biological testing.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Several studies have reported that pyridazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
    • Table 1 summarizes the antimicrobial efficacy of related pyridazine compounds:
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    This compoundS. aureus32 µg/mL
    3-Chloro-4-fluoropyridazineE. coli16 µg/mL
    3-Chloro-5-methylpyridazinePseudomonas aeruginosa64 µg/mL
  • Antiviral Properties :
    • Research indicates that pyridazine derivatives may possess antiviral activity against various viruses, including influenza and coronaviruses. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.
  • Anticancer Activity :
    • Preliminary studies have suggested that compounds like this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Specific pathways, such as the p53 signaling pathway, have been implicated in these effects.

Case Studies

  • Study on Antimicrobial Efficacy :
    In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of several pyridazine derivatives, including this compound. The study found that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with an MIC comparable to established antibiotics .
  • Antiviral Activity Assessment :
    A study focused on the antiviral potential of pyridazine derivatives demonstrated that this compound inhibited viral replication in vitro. The compound was found to reduce viral load significantly in infected cell lines, showcasing its potential as a therapeutic agent against viral infections .
  • Anticancer Mechanisms :
    Research published in Cancer Letters explored the anticancer mechanisms of similar pyridazine compounds. The findings indicated that these compounds could induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting a promising avenue for cancer treatment .

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